molecular formula C16H15N3O2S2 B4598833 2-(1-BENZOTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

2-(1-BENZOTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4598833
M. Wt: 345.4 g/mol
InChI Key: DNMIHWBLAFRJFN-UHFFFAOYSA-N
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Description

2-(1-BENZOTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE: is a complex organic compound that features a benzothiophene moiety and a thiazole ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(1-BENZOTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-BENZOTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene and benzene derivatives.

    Thiazole Ring Formation: The thiazole ring is formed through cyclization reactions involving thioamides and α-haloketones.

    Final Coupling: The final step involves coupling the benzothiophene amide with the thiazole derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the amido group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(1-BENZOTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzothiophene-3-amido)cyclohexane-1-carboxylic acid
  • 3-(1-benzothiophene-3-amido)benzoic acid
  • 4-(1-benzothiophene-3-amido)cyclohexane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(1-BENZOTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE stands out due to the presence of both benzothiophene and thiazole rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-benzothiophene-3-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-9-13(15(21)19(2)3)23-16(17-9)18-14(20)11-8-22-12-7-5-4-6-10(11)12/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMIHWBLAFRJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC3=CC=CC=C32)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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